2-Hydroxy-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
2-Hydroxy-1-methylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Hydroxy-1-methylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-methylcyclopentane-1-carboxylic acid using appropriate oxidizing agents under controlled conditions . Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Hydroxy-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
2-Hydroxy-1-methylcyclopentane-1-carboxylic acid can be compared with similar compounds such as:
2-Hydroxycyclopentane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and applications.
1-Methylcyclopentane-1-carboxylic acid: Lacks the hydroxyl group, limiting its participation in certain reactions.
Cyclopentane-1-carboxylic acid: Lacks both the hydroxyl and methyl groups, making it less versatile in chemical reactions.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-hydroxy-1-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10)4-2-3-5(7)8/h5,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIHRQTCGOZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354427-64-7 |
Source
|
Record name | 2-hydroxy-1-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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